

A Technical Guide to the Spectroscopic Characterization of 6-(difluoromethyl)nicotinic Acid

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Compound of Interest

Compound Name: *6-(Difluoromethyl)nicotinic acid*

Cat. No.: *B1466298*

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **6-(difluoromethyl)nicotinic acid**, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document synthesizes established spectroscopic principles and data from analogous structures to present a reliable, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the structural elucidation of this important molecule. We provide not only the predicted data but also the underlying scientific rationale and detailed, best-practice protocols for acquiring such data.

Introduction: The Significance of 6-(difluoromethyl)nicotinic Acid

Fluorinated organic molecules are of paramount importance in modern drug discovery. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (-CHF₂) is a particularly valuable moiety, often serving as a bioisostere for a hydroxyl or thiol group, which can lead to improved pharmacokinetic profiles.

6-(difluoromethyl)nicotinic acid, a derivative of vitamin B3 (niacin), is a key heterocyclic building block for the synthesis of novel active pharmaceutical ingredients (APIs).^[1] Its structural characterization is a critical step in ensuring the quality and purity of any downstream synthesis. This guide provides a detailed roadmap for this characterization using the three cornerstone techniques of molecular spectroscopy: NMR, IR, and MS.

Predicted Spectroscopic Data for 6-(difluoromethyl)nicotinic Acid

The following sections detail the predicted spectroscopic data for **6-(difluoromethyl)nicotinic acid**. This data is synthesized from the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-(difluoromethyl)nicotinic acid**, we predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.5	br s	-	COOH
~9.1	d	~2.0	H-2
~8.4	dd	~8.0, 2.0	H-4
~7.8	d	~8.0	H-5
~7.1	t	~56.0	CHF ₂

Rationale for Assignments:

- COOH (~13.5 ppm): The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.

- Aromatic Protons (H-2, H-4, H-5): The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of both the carboxylic acid and the difluoromethyl group. H-2 is anticipated to be the most downfield due to its ortho position to the nitrogen and meta to the carboxylic acid. H-4 will be a doublet of doublets, coupled to both H-2 and H-5. H-5 will appear as a doublet, coupled to H-4.
- CHF_2 (~7.1 ppm): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (^1JHF). The large coupling constant of ~56 Hz is characteristic of geminal H-F coupling.[2][3]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~165	s	-	COOH
~155	t	~25.0	C-6
~152	s	-	C-2
~140	s	-	C-4
~128	s	-	C-3
~122	s	-	C-5
~115	t	~240.0	CHF_2

Rationale for Assignments:

- COOH (~165 ppm): The carboxylic acid carbon is typically found in this downfield region.[4][5]
- Aromatic Carbons (C-2 to C-6): The chemical shifts are predicted based on the known spectrum of nicotinic acid and the substituent effects of the difluoromethyl group. C-6, directly attached to the $-\text{CHF}_2$ group, will appear as a triplet due to coupling with the two fluorine atoms (^1JCF). The other aromatic carbons will be singlets.
- CHF_2 (~115 ppm): The carbon of the difluoromethyl group will be a triplet with a large one-bond C-F coupling constant (^1JCF) of approximately 240 Hz.[2][6]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -90 to -120	d	~56.0	CHF ₂

Rationale for Assignment:

- The chemical shift of the difluoromethyl group in ¹⁹F NMR is sensitive to the electronic environment.^{[7][8][9][10]} Based on data for similar aromatic difluoromethyl compounds, a chemical shift in the range of -90 to -120 ppm (relative to CFCl₃) is expected.^[2] The signal will be a doublet due to coupling with the geminal proton (¹JFH).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The predicted IR spectrum of **6-(difluoromethyl)nicotinic acid** will be dominated by the vibrations of the carboxylic acid, the pyridine ring, and the C-F bonds.

Frequency (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~3100-3000	Medium	Aromatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic acid dimer)
~1600, 1580, 1470	Medium-Strong	Pyridine ring C=C and C=N stretching
1320-1210	Strong	C-O stretch (Carboxylic acid)
1360-1000	Strong, Multiple Bands	C-F stretching (symmetric and asymmetric)
950-910	Broad, Medium	O-H out-of-plane bend (Carboxylic acid dimer)

Rationale for Assignments:

- Carboxylic Acid: The most prominent features will be the very broad O-H stretching band from 3300-2500 cm^{-1} and the strong carbonyl (C=O) stretching absorption around 1710 cm^{-1} , both characteristic of a hydrogen-bonded carboxylic acid dimer.[4][11][12][13]
- Pyridine Ring: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm^{-1} region. Several bands corresponding to the C=C and C=N ring stretching vibrations will appear in the 1600-1450 cm^{-1} range.[1][14][15][16][17]
- C-F Bonds: The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorptions in the 1360-1000 cm^{-1} region. Due to the presence of two fluorine atoms, this may appear as two distinct bands for symmetric and asymmetric stretching.[18][19][20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

- Molecular Ion (M^+): $\text{m/z} = 173.02$
- Predicted Fragmentation Pattern:
 - m/z 128: Loss of -COOH (45 Da)
 - m/z 122: Loss of CHF_2 (51 Da)
 - m/z 95: Fragmentation of the pyridine ring.[21]
 - m/z 78: Pyridine radical cation.

Rationale for Fragmentation:

- The molecular ion peak at m/z 173 is expected for the molecular formula $\text{C}_7\text{H}_5\text{F}_2\text{NO}_2$.
- The most likely initial fragmentation pathways involve the loss of the carboxylic acid group as a radical (-•COOH) or the difluoromethyl group as a radical (-•CHF₂).

- Further fragmentation of the pyridine ring is expected, leading to characteristic ions observed in the mass spectra of nicotinic acid and its derivatives.[21][22][23][24][25]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols represent best practices for the analysis of small organic molecules.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of **6-(difluoromethyl)nicotinic acid** and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the sample into a 500 MHz NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.
- ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A spectral width of 240 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are necessary.
- ¹⁹F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling. A spectral width of 250 ppm is recommended.
- Data Processing: Process all spectra by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50

and 39.52 ppm, respectively) and the ^{19}F spectrum to an external reference of CFCl_3 (δ 0 ppm).

IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Protocol:

- Instrument Preparation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[26][27][28][29]
- Sample Analysis: Place a small amount of the solid **6-(difluoromethyl)nicotinic acid** onto the ATR crystal. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum should be baseline corrected. Identify and label the wavenumbers of the significant absorption bands.

MS Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~1 $\mu\text{g/mL}$) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS). For a

volatile compound like this, GC-MS with Electron Ionization (EI) is a suitable choice.[30]

- Data Acquisition:
 - GC-MS: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The eluent is then introduced into the mass spectrometer. Set the ion source to EI mode (typically 70 eV). Scan a mass range of m/z 40-300.
 - LC-MS: If using LC-MS, separate the sample on a suitable column (e.g., C18) and introduce the eluent into the mass spectrometer. Electrospray Ionization (ESI) in positive ion mode would be appropriate.[23][31][32][33]
- Data Analysis: Identify the molecular ion peak in the resulting mass spectrum. Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of **6-(difluoromethyl)nicotinic acid**.

Conclusion

This technical guide provides a robust, scientifically grounded framework for the spectroscopic characterization of **6-(difluoromethyl)nicotinic acid**. While the presented data is predictive, it is based on well-established principles of NMR, IR, and MS, and is cross-referenced with data from analogous structures. The detailed protocols offer a clear and reliable methodology for obtaining experimental data. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the confident identification and structural elucidation of this and other novel fluorinated compounds.

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